molecular formula C18H21N3O4 B2745804 (3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421475-05-9

(3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2745804
CAS RN: 1421475-05-9
M. Wt: 343.383
InChI Key: FVODQVSXXYIIPB-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.383. It is related to a class of compounds that have been studied for their potential anti-tubercular activity .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified distinct conformations, contributing to the development of unified pharmacophore models for CB1 receptor ligands. This research highlights the compound's significant steric binding interaction with the receptor, suggesting its role in antagonist activity or inverse agonist activity, depending on receptor interaction (Shim et al., 2002).

Synthesis and Biological Activities

Studies on pyrazole derivatives, including synthesis, DFT, molecular docking analysis, and their antibacterial and antioxidant activities, have been conducted. These compounds, recognized for their significant biological and pharmacological properties, displayed moderate activity against Gram-positive and Gram-negative bacteria and moderate antioxidant activities. Molecular docking tools elucidated all interactions between the amino acid residues of the enzyme and the compounds (Golea Lynda, 2021).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity, suggesting their potential as therapeutic agents (Hafez et al., 2016).

Antimicrobial Functionality and Docking Studies

The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its antimicrobial activities have been studied. This compound exhibited favorable antimicrobial activities similar to reference antimicrobial agents and demonstrated bactericidal and fungicidal effects. Molecular docking analysis further supports its potential use in combating microbial resistance (Okasha et al., 2022).

Antioxidant Potency

The synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one and its antioxidant efficacy have been investigated, revealing moderate antioxidant activities. This highlights the compound's potential in oxidative stress-related therapeutic applications (Dineshkumar & Parthiban, 2022).

Future Directions

The future directions for research on this compound could include further studies on its potential anti-tubercular activity, as well as investigations into its physical and chemical properties, safety, and hazards .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-4-3-13(11-16(15)24-2)18(22)21-9-5-14(6-10-21)25-17-12-19-7-8-20-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODQVSXXYIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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